molecular formula C14H18BrN B2708691 (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane CAS No. 881844-56-0

(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B2708691
CAS No.: 881844-56-0
M. Wt: 280.209
InChI Key: GLGPDOYNZDNHCK-IGHBBLSQSA-N
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Description

(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a bromine atom and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane typically involves a series of steps starting from readily available precursors. One common method involves the Diels-Alder reaction followed by a series of rearrangements and functional group modifications . The reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromine atom and phenylethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as:

Uniqueness

What sets (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane apart is its specific stereochemistry and the presence of both a bromine atom and a phenylethyl group.

Properties

IUPAC Name

(1R,4R,7R)-7-bromo-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN/c1-10(11-5-3-2-4-6-11)16-9-12-7-8-13(16)14(12)15/h2-6,10,12-14H,7-9H2,1H3/t10-,12+,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGPDOYNZDNHCK-IGHBBLSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3CCC2C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@H]3CC[C@@H]2[C@@H]3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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